5-Benzothiazolamine, 2-(4-aminophenyl)-
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Overview
Description
5-Benzothiazolamine, 2-(4-aminophenyl)- is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused with a thiazole ring. This particular compound has shown significant potential in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolamine, 2-(4-aminophenyl)- typically involves the reaction of 2-aminobenzothiazole with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzothiazolamine, 2-(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .
Scientific Research Applications
5-Benzothiazolamine, 2-(4-aminophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in cancer therapy due to its selective cytotoxicity against certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Benzothiazolamine, 2-(4-aminophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with their DNA synthesis and inducing apoptosis. The compound’s ability to selectively target cancer cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antitumor activity.
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole: Selected for clinical evaluation due to its potent antitumor properties
Uniqueness
5-Benzothiazolamine, 2-(4-aminophenyl)- stands out due to its unique chemical structure, which allows it to interact with specific molecular targets.
Properties
CAS No. |
13676-50-1 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2 |
InChI Key |
IWQSVMPGXSAKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)N)N |
Origin of Product |
United States |
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